Differential CDK1, CDK2, and CDK5 Inhibition: Olomoucine vs. Roscovitine
Roscovitine demonstrates significantly higher potency than Olomoucine across multiple CDKs, with an approximate 10-fold greater inhibitory effect on CDK1 and CDK2, and a nearly 20-fold greater effect on CDK5 [1]. This difference in potency translates to distinct working concentration ranges for experimental use, where Olomoucine is typically effective in the high micromolar range (e.g., 50-200 µM) and Roscovitine is active in the low micromolar to nanomolar range .
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | CDK1/cyclin B: 7,000 nM; CDK2/cyclin A/E: 7,000 nM; CDK5/p35: 3,000 nM |
| Comparator Or Baseline | Roscovitine: CDK1/cyclin B: 450-650 nM; CDK2/cyclin A/E: 700 nM; CDK5/p35: 160-200 nM |
| Quantified Difference | Roscovitine is ~10-15x more potent on CDK1/2 and ~15-20x more potent on CDK5 than Olomoucine. |
| Conditions | In vitro kinase assays with purified enzyme and substrate |
Why This Matters
This defines two distinct potency classes, making Olomoucine the preferred tool for studies requiring CDK inhibition without maximal potency, such as partial cell cycle arrest or when maintaining lower concentrations is necessary to avoid off-target effects.
- [1] Meijer, L. et al. (1997) 'Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5', European Journal of Biochemistry, 243(1-2), pp. 527–536. View Source
